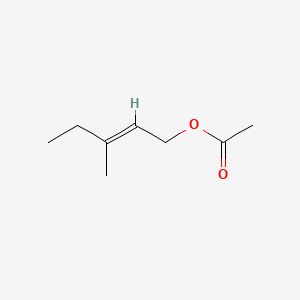
Bromopyrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromopyrine is a brominated derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and potential applications across various scientific domains. This compound stands out for its significance in synthetic chemistry, materials science, and environmental studies. The strategic functionalization of pyrene at specific positions allows for diverse functionalization strategies, making this compound a valuable compound in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromopyrine can be synthesized through the bromination of pyrene. The process typically involves the use of bromine (Br2) as the brominating agent. The reaction conditions are crucial for achieving the desired substitution pattern. For instance, the bromination of pyrene can be carried out in the presence of a solvent like carbon tetrachloride (CCl4) under reflux conditions. The reaction is monitored to ensure the selective bromination at specific positions on the pyrene ring .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize by-products and ensure efficient use of reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Bromopyrine undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom in this compound can be reduced to form pyrene or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include various substituted pyrene derivatives depending on the nucleophile used.
Oxidation: Products include pyrenequinones and other oxidized derivatives.
Reduction: Products include pyrene and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Bromopyrine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including its interactions with biological macromolecules.
Industry: Used in the production of advanced materials, including organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of bromopyrine involves its interaction with specific molecular targets. In biological systems, this compound can interact with enzymes and receptors, modulating their activity. The bromine atom in this compound can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromopyridine: Another brominated aromatic compound with similar chemical properties but different applications.
Bromobenzene: A simpler brominated aromatic compound used in organic synthesis.
Bromonaphthalene: A brominated derivative of naphthalene with applications in materials science.
Uniqueness of Bromopyrine
This compound is unique due to its specific substitution pattern on the pyrene ring, which allows for diverse functionalization strategies. Its distinct electronic structure and photophysical properties make it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
603-65-6 |
|---|---|
Molekularformel |
C11H11BrN2O |
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-1,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C11H11BrN2O/c1-8-7-11(15)14(13(8)2)10-5-3-9(12)4-6-10/h3-7H,1-2H3 |
InChI-Schlüssel |
RYPXUXARNBYXCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(N1C)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
![Ethyl 4-[(3-oxobutyl)amino]benzoate](/img/structure/B14745525.png)




![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)
![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)


![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)


